molecular formula C29H47NO7S B219513 Ursodeoxycholylcysteic acid CAS No. 119059-81-3

Ursodeoxycholylcysteic acid

Katalognummer B219513
CAS-Nummer: 119059-81-3
Molekulargewicht: 553.8 g/mol
InChI-Schlüssel: ZWSORXOIMLQGIS-JSFYCSFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ursodeoxycholylcysteic acid (UDCA) is a bile acid derivative that has been widely studied for its potential therapeutic properties. UDCA is a naturally occurring bile acid that is found in small quantities in human bile. It has been shown to have a range of potential applications, from treating liver diseases to preventing cancer.

Wirkmechanismus

The mechanism of action of Ursodeoxycholylcysteic acid is not fully understood, but it is thought to work by reducing the toxicity of bile acids and protecting cells from damage. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing liver enzyme levels, improving insulin sensitivity, and reducing inflammation. It has also been shown to have a protective effect on liver cells and to reduce the risk of liver cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Ursodeoxycholylcysteic acid has a number of advantages for use in lab experiments, including its low toxicity and its ability to dissolve in both water and organic solvents. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Zukünftige Richtungen

There are a number of potential future directions for research into Ursodeoxycholylcysteic acid. These include investigating its potential use in treating other liver diseases, such as hepatitis and cirrhosis, as well as exploring its potential as a treatment for other conditions, such as diabetes and cancer. There is also potential for further research into the mechanisms of action of this compound and the development of new synthesis methods to make it more readily available for use in research and clinical settings.
In conclusion, this compound is a bile acid derivative that has shown great promise in scientific research for its potential therapeutic properties. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are also many potential future directions for research into this compound, making it an exciting area of study for scientists and researchers alike.

Synthesemethoden

Ursodeoxycholylcysteic acid can be synthesized in a number of ways, including through the oxidation of cholic acid or the reduction of deoxycholic acid. The most commonly used method involves the oxidation of cholic acid with nitric acid.

Wissenschaftliche Forschungsanwendungen

Ursodeoxycholylcysteic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic properties in a range of conditions. These include liver diseases such as primary biliary cirrhosis and non-alcoholic fatty liver disease, as well as gastrointestinal disorders and cancer.

Eigenschaften

CAS-Nummer

119059-81-3

Molekularformel

C29H47NO7S

Molekulargewicht

553.8 g/mol

IUPAC-Name

(2R)-3-(carboxymethylsulfanyl)-2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C29H47NO7S/c1-16(4-7-24(33)30-22(27(36)37)14-38-15-25(34)35)19-5-6-20-26-21(9-11-29(19,20)3)28(2)10-8-18(31)12-17(28)13-23(26)32/h16-23,26,31-32H,4-15H2,1-3H3,(H,30,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20?,21?,22+,23+,26?,28+,29-/m1/s1

InChI-Schlüssel

ZWSORXOIMLQGIS-JSFYCSFPSA-N

Isomerische SMILES

C[C@H](CCC(=O)N[C@@H](CSCC(=O)O)C(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Kanonische SMILES

CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyme

UDC-cysA
ursodeoxycholylcysteic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.